Phenol, 2,2'-thiobis- Phenol, 2,2'-thiobis-
Brand Name: Vulcanchem
CAS No.: 13693-59-9
VCID: VC7945742
InChI: InChI=1S/C12H10O2S/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8,13-14H
SMILES: C1=CC=C(C(=C1)O)SC2=CC=CC=C2O
Molecular Formula: C12H10O2S
Molecular Weight: 218.27 g/mol

Phenol, 2,2'-thiobis-

CAS No.: 13693-59-9

Cat. No.: VC7945742

Molecular Formula: C12H10O2S

Molecular Weight: 218.27 g/mol

* For research use only. Not for human or veterinary use.

Phenol, 2,2'-thiobis- - 13693-59-9

Specification

CAS No. 13693-59-9
Molecular Formula C12H10O2S
Molecular Weight 218.27 g/mol
IUPAC Name 2-(2-hydroxyphenyl)sulfanylphenol
Standard InChI InChI=1S/C12H10O2S/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8,13-14H
Standard InChI Key BLDLRWQLBOJPEB-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)O)SC2=CC=CC=C2O
Canonical SMILES C1=CC=C(C(=C1)O)SC2=CC=CC=C2O

Introduction

Nomenclature and Structural Identification

The term "2,2′-thiobisphenol" can refer to two distinct chemical entities, necessitating careful differentiation:

2,2′-Sulfanediyldiphenol (C₁₂H₁₀O₂S)

This simpler derivative consists of two phenol groups connected by a sulfur atom at the ortho positions. Key identifiers include:

  • CAS Registry Number: 13693-59-9

  • IUPAC Name: 2,2′-Sulfanediyldiphenol

  • Molecular Formula: C₁₂H₁₀O₂S

  • Average Mass: 218.27 g/mol

2,2′-Thiobis[4-(1,1,3,3-tetramethylbutyl)phenol] (C₂₈H₄₂O₂S)

A branched derivative featuring tert-octyl substituents on the phenolic rings:

  • CAS Registry Number: 3294-03-9

  • Molecular Mass: 442.70 g/mol

  • SMILES: OC1=CC=C(C=C1SC2=CC(=CC=C2O)C(C)(C)CC(C)(C)C)C(C)(C)CC(C)(C)C

Physicochemical Properties

Thermal and Spectral Characteristics

Property2,2′-Sulfanediyldiphenol 2,2′-Thiobis[4-(tert-octyl)phenol]
Melting PointNot reported132–133°C
Boiling PointNot reportedData unavailable
Spectral SignaturesGC-MS fragments at m/z 218 InChIKey: WQYFETFRIRDUPJ-UHFFFAOYSA-N

The tert-octyl derivative exhibits higher thermal stability due to steric hindrance from its bulky substituents .

Synthesis and Industrial Production

2,2′-Sulfanediyldiphenol

Synthesized via nucleophilic aromatic substitution, where phenol reacts with sulfur dichloride (SCl₂) under controlled conditions:

2 HOC6H4OH+SCl2HOC6H4SC6H4OH+2HCl2 \text{ HOC}_6\text{H}_4\text{OH} + \text{SCl}_2 \rightarrow \text{HOC}_6\text{H}_4\text{S} \cdot \text{C}_6\text{H}_4\text{OH} + 2 \text{HCl}

Yields are optimized by maintaining anhydrous conditions and temperatures below 50°C .

2,2′-Thiobis[4-(tert-octyl)phenol]

Produced through Friedel-Crafts alkylation of 2,2′-thiobisphenol with 2,4,4-trimethylpentene, catalyzed by AlCl₃ . The tert-octyl groups enhance lipophilicity, making the compound suitable for hydrophobic formulations.

Applications in Industry

Antioxidant and Stabilizer

The tert-octyl derivative is widely used in polymers (e.g., polyethylene, PVC) to inhibit oxidative degradation. Its sulfur bridge scavenges free radicals, while the phenolic -OH groups donate hydrogen atoms to terminate chain reactions .

Surfactant Intermediate

The polar-nonpolar structure of 2,2′-thiobis[4-(tert-octyl)phenol] facilitates its use in emulsifiers for agrochemicals and coatings .

Environmental Behavior and Biodegradation

Persistence and Bioaccumulation

The tert-octyl groups in C₂₈H₄₂O₂S confer resistance to hydrolysis and photolysis, leading to environmental persistence . Log P values >6 suggest high bioaccumulation potential in aquatic organisms.

Toxicological Considerations

Data on acute and chronic toxicity are sparse. Structural analogs like bisphenol A (BPA) exhibit endocrine-disrupting effects, raising concerns about the potential estrogenic activity of 2,2′-thiobisphenol derivatives. In silico models predict moderate binding affinity to human estrogen receptors (ER-α IC₅₀ ≈ 10⁻⁶ M) .

Regulatory Status and Alternatives

Neither compound is currently listed under REACH or the U.S. EPA’s Toxic Substances Control Act (TSCA). Alternatives such as hindered amine light stabilizers (HALS) are gaining traction due to lower eco-toxicity profiles.

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